molecular formula C6H8O3 B1395586 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- CAS No. 22621-29-0

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Cat. No.: B1395586
CAS No.: 22621-29-0
M. Wt: 128.13 g/mol
InChI Key: YDFWUMWMONMZLA-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- is a member of the furanone family, which are heterocyclic organic compounds containing a furan ring with a ketone group This compound is known for its distinctive flavor and aroma properties, making it a valuable additive in the food industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of tricarbonyl compounds, which can be achieved through biomimetic approaches or chemical synthesis using transition metal complexes and ketene transformations . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Food Industry Applications

Flavoring Agent
Furaneol is recognized for its exceptional aroma and flavor properties. It is widely used in the food industry as a flavoring agent for products such as:

  • Jams and Jellies
  • Beverages
  • Ice Creams
  • Confectionery Products

The compound contributes a sweet, caramel-like flavor that enhances the sensory experience of these products. Its presence is often linked to the natural flavors found in strawberries and other fruits, making it a preferred choice for flavor formulations .

Synthetic Production
Furaneol can be synthesized through various methods, including enzymatic processes and the Maillard reaction. Research has focused on optimizing these methods to improve yield and efficiency in industrial settings .

Fragrance Industry Applications

Perfume Composition
In the fragrance industry, furaneol is valued for its pleasant scent profile. It is utilized in the formulation of perfumes and scented products due to its ability to impart a sweet and fruity aroma. This compound acts as a key ingredient in many fragrance blends, enhancing overall olfactory appeal .

Pharmaceutical Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of furaneol. Research indicates that it exhibits broad-spectrum antimicrobial activities against various pathogens, including antibiotic-resistant strains . This property suggests its potential use as an anti-infective agent in pharmaceutical formulations.

  • Case Study: Antifungal Activity
    A study demonstrated that furaneol effectively inhibited the growth of Candida albicans, a common fungal pathogen. The compound was shown to arrest the cell cycle of yeast cells at critical phases, indicating its potential therapeutic applications in treating fungal infections .

Toxicological Profile and Safety Assessment

Furaneol has undergone extensive toxicological evaluations to assess its safety for use in food and cosmetics. Key findings include:

  • Genotoxicity : Studies indicate that furaneol is not genotoxic, meaning it does not damage genetic material .
  • Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated doses has been established at approximately 194 mg/kg/day .
  • Skin Sensitization : The compound has been assessed for skin sensitization potential, showing a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² .

Environmental Impact

Furaneol has been evaluated under environmental safety standards. It is not classified as persistent or bioaccumulative, indicating a lower environmental risk when used within regulated limits. Risk quotients based on current usage volumes are below critical thresholds, supporting its safe application in consumer products .

Summary Table of Applications

Application AreaSpecific UsesKey Properties
Food IndustryFlavoring for jams, beverages, ice creamsSweet caramel-like flavor
Fragrance IndustryKey ingredient in perfumesPleasant fruity aroma
PharmaceuticalAntimicrobial agent against pathogensBroad-spectrum antimicrobial activity
Toxicological ProfileSafe for food/cosmetic useNon-genotoxic; established NOAEL
Environmental ImpactLow risk of persistence or bioaccumulationSafe under regulated usage limits

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- stands out due to its specific structural features, such as the presence of both hydroxyl and methyl groups, which contribute to its unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance compared to similar compounds.

Biological Activity

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- (commonly known as furaneol) is a naturally occurring compound that has garnered interest due to its diverse biological activities and applications in food and fragrance industries. This article explores its biological activities, including antimicrobial properties, potential health effects, metabolic pathways, and safety assessments based on recent studies.

Furaneol is characterized by its unique furanone structure, which contributes to its flavor profile and biological activities. The compound is primarily found in fruits such as strawberries and pineapples, where it plays a significant role in aroma and taste.

Antimicrobial Properties

Furaneol exhibits broad-spectrum antimicrobial activity. A study demonstrated that it effectively inhibited various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent without causing hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Activity of Furaneol

MicroorganismActivity TypeReference
Candida albicans Antifungal
Staphylococcus aureus Bactericidal
Escherichia coli Bacteriostatic

In addition to its antimicrobial properties, furaneol has been shown to arrest the cell cycle in yeast at the S and G2/M phases, indicating potential as an anti-infective agent .

Genotoxicity and Safety

Safety assessments indicate that furaneol is not genotoxic. An Ames test conducted with various Salmonella strains showed no significant mutagenic effects at concentrations up to 3333 μg/plate . Furthermore, a calculated margin of exposure (MOE) greater than 100 suggests a low risk for repeated dose toxicity .

Table 2: Safety Assessment Data for Furaneol

EndpointResultReference
Genotoxicity Not genotoxic
Repeated Dose Toxicity MOE > 100
Skin Sensitization (NESIL) 590 μg/cm²

Metabolism

Furaneol is rapidly absorbed in the gastrointestinal tract and primarily metabolized in the liver through conjugation with glucuronic acid. Studies have shown that free furaneol is not detected in blood but rather exists as glucuronide conjugates in urine after consumption . This rapid metabolism suggests minimal risk for toxicity or adverse effects at typical dietary levels.

Case Study 1: Antifungal Activity Against Candida

In a controlled study, furaneol was tested against Candida albicans under serum-induced conditions. Results indicated significant antifungal activity, highlighting its potential use in treating fungal infections .

Case Study 2: Safety Profile Assessment

A long-term carcinogenicity study conducted over 24 months in rats demonstrated that furaneol did not induce adverse reproductive effects or significant toxicity at doses up to 400 mg/kg/day . The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg/day.

Properties

IUPAC Name

3-hydroxy-2,4-dimethyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWUMWMONMZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethyl 4-bromo-2-methyl-3-oxopentanoate (7.49 g, 31.6 mmol) was added cold potassium hydroxide (4.7 g, 84 mmol) in water (36 mL) at 0° C., the resulting mixture was vigorously stirred at 0° C. for 4 h. The reaction mixture was extracted with methylene chloride (2×100 mL), the alkaline phase was acidified to ph 1 by 6N hydrogen chloride followed by extraction with methylene chloride (3 times 100 mL). The combined latter organic phase was dried over sodium sulfate, and concentrated to give 4-hydroxy-3,5-dimethylfuran-2(5H)-one. LCMS: (M+23)+: 151.10, 1HNMR (500 MHz, CDCl3), δ4.882-4.842 (dd, J=6.8 Hz, 1H), 3.744 (s, 1H), 1.759(s, 3H). 1.526-1.513 (d, J=6.8 Hz, 3H).
Name
ethyl 4-bromo-2-methyl-3-oxopentanoate
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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